molecular formula C6H3Br2N3 B1428519 2,7-Dibromo-[1,2,4]triazolo[1,5-A]pyridine CAS No. 1380331-15-6

2,7-Dibromo-[1,2,4]triazolo[1,5-A]pyridine

Cat. No. B1428519
Key on ui cas rn: 1380331-15-6
M. Wt: 276.92 g/mol
InChI Key: NCONOGCFMPPUSQ-UHFFFAOYSA-N
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Patent
US08349824B2

Procedure details

To an argon purged solution of 2,7-dibromo-[1,2,4]triazolo[1,5-a]pyridine (6.00 g, 21.7 mmol) in dioxane (222 ml) were added tert-butyl carbamate (3.05 g, 26.0 mmol), cesium carbonate (9.88 g, 30.3 mmol), tris(dibenzylideneacetone) dipalladium(0) (397 mg, 433 mmol) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (501 mg, 867 μmol). The resulting mixture was heated to 100° C. and stirred for 18 hours under argon atmosphere. The material was applied on silicagel and purified by flash chromatography over a 20 g silicagel column using heptane/ethyl acetate 10-70% as eluent affording (2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-carbamic acid tert-butyl ester (5.19 g, 76.5%) as a light yellow solid. MS: m/z=313.0 (M+H+).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
3.05 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
9.88 g
Type
reactant
Reaction Step One
Quantity
222 mL
Type
solvent
Reaction Step One
Quantity
397 mg
Type
catalyst
Reaction Step One
Quantity
501 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:11]=[C:5]2[CH:6]=[C:7](Br)[CH:8]=[CH:9][N:4]2[N:3]=1.[C:12](=[O:19])([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])[NH2:13].C(=O)([O-])[O-].[Cs+].[Cs+]>O1CCOCC1.[Pd].[Pd].C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C3OC4C(=CC=CC=4P(C4C=CC=CC=4)C4C=CC=CC=4)C(C)(C)C=3C=CC=2)C=CC=CC=1>[C:15]([O:14][C:12](=[O:19])[NH:13][C:7]1[CH:8]=[CH:9][N:4]2[N:3]=[C:2]([Br:1])[N:11]=[C:5]2[CH:6]=1)([CH3:18])([CH3:17])[CH3:16] |f:2.3.4,6.7.8.9.10|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
BrC1=NN2C(C=C(C=C2)Br)=N1
Name
Quantity
3.05 g
Type
reactant
Smiles
C(N)(OC(C)(C)C)=O
Name
cesium carbonate
Quantity
9.88 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
222 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
397 mg
Type
catalyst
Smiles
[Pd].[Pd].C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1.C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1.C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1
Name
Quantity
501 mg
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=2C(C3=CC=CC(=C3OC12)P(C1=CC=CC=C1)C1=CC=CC=C1)(C)C)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred for 18 hours under argon atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified by flash chromatography over a 20 g silicagel column

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=CC=2N(C=C1)N=C(N2)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.19 g
YIELD: PERCENTYIELD 76.5%
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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